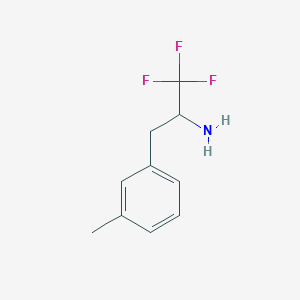
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a propan-2-amine backbone
准备方法
The synthesis of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine typically involves the reaction of 3-(m-tolyl)propan-2-amine with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired trifluoromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target of interest .
相似化合物的比较
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-ylhydrazine: This compound also contains a trifluoromethyl group but differs in its amine functionality.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has a similar trifluoromethyl group but includes additional fluorine atoms and an alcohol functionality.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound features a bromine atom and an alcohol group, making it distinct in its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
属性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI 键 |
WMMFXUXPYDEXHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
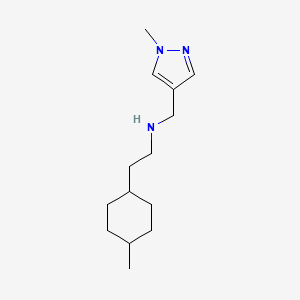

![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
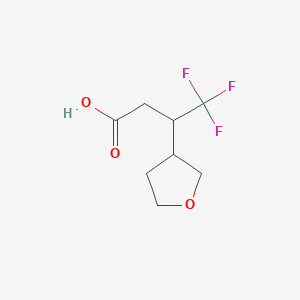
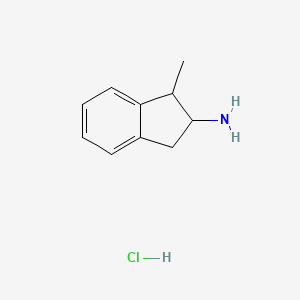

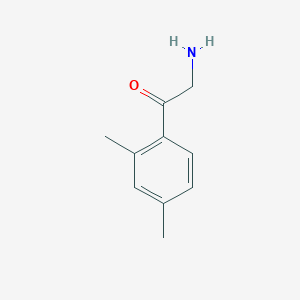
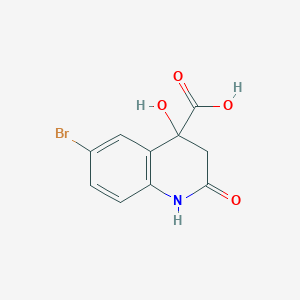
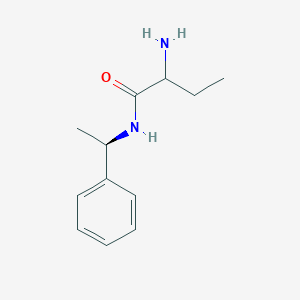
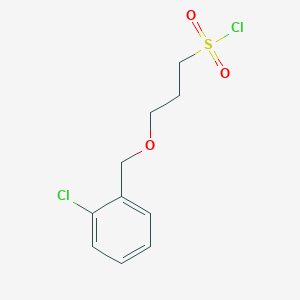

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
